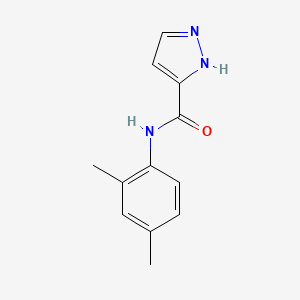

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Beschreibung

N-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxamide (CAS: 305346-15-0) is a pyrazole-based carboxamide derivative featuring a 2,4-dimethylphenyl substituent on the amide nitrogen. Pyrazole carboxamides are a versatile class of compounds with applications in medicinal chemistry, agrochemicals, and materials science. The 2,4-dimethylphenyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)14-12(16)11-5-6-13-15-11/h3-7H,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDDFNADZKVOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=NN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole. This intermediate is then reacted with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to yield the final product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, exhibit significant antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer proliferation, such as BRAF(V600E) and EGFR. For instance, research demonstrated that certain pyrazole derivatives could effectively inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced levels of pro-inflammatory mediators like prostaglandins. In animal models, pyrazole derivatives have shown promising results in reducing inflammation comparable to standard anti-inflammatory drugs .

Antimicrobial Properties

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide exhibits antimicrobial activities against various pathogens. Studies have indicated its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents in response to increasing antibiotic resistance .

Agricultural Applications

Fungicidal Activity

Research has highlighted the potential of pyrazole derivatives as fungicides. For instance, compounds similar to N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide have demonstrated significant antifungal activity against pathogens like Rhizoctonia solani. In vitro tests showed that these compounds could outperform traditional fungicides in terms of efficacy .

Insecticidal Properties

Innovative studies have explored the insecticidal activities of pyrazole-based compounds. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance insecticidal potency while minimizing toxicity to non-target organisms .

Material Science

Polymer Synthesis

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can serve as a building block for synthesizing novel polymers with specific properties. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing thermal stability and mechanical strength .

Case Studies

Wirkmechanismus

The mechanism of action of N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Substituent Effects

The compound’s closest analogs (similarity scores >0.85) include:

- N-(2,3-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide (similarity: 0.85): Substitution at the 2,3-positions of the phenyl ring and a methyl group on the pyrazole alter electronic properties, which may affect metabolic stability .

Other analogs with distinct substituents:

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight | Key Substituents |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxamide | Not reported | ~245.3 | 2,4-Dimethylphenyl |

| (E)-5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxamide (1n) | 177–178 | 343.4 | Methylsulfonylallyl |

| N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | Not reported | 237.2 | 2,4-Difluorophenyl, methyl |

| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-...-carboxamide | Not reported | 476.05 | Chlorophenyl, pyridylmethyl |

Higher molecular weight analogs (e.g., 1n) exhibit elevated melting points, suggesting crystalline stability, while halogenated derivatives may prioritize bioactivity over solubility .

Key Research Findings

- Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding but may reduce bioavailability. Bulky groups (e.g., tert-butyl) improve target specificity but increase synthetic complexity .

- Synthetic Efficiency : EDCI/HOBT-mediated couplings are reliable for carboxamide formation, though yields vary (25–40%) depending on substituent reactivity .

- Toxicity Considerations : Analogs with iodine or dichlorophenyl groups (e.g., AM-251) show dose-dependent toxicity, suggesting the target compound’s dimethylphenyl group may offer a safer profile .

Biologische Aktivität

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological potential.

Synthesis and Structural Characterization

The synthesis of N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenyl hydrazine with an appropriate carboxylic acid derivative, often facilitated by coupling agents or under acidic conditions. The resulting compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and confirms the presence of functional groups.

- Mass Spectrometry : Helps in determining the molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups by measuring molecular vibrations.

Anticancer Activity

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has shown promising anticancer properties. In vitro studies have indicated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 3.5 µM.

- HepG2 (liver cancer) : Displayed notable inhibitory effects on cell proliferation.

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against:

- Staphylococcus aureus : MIC of 8 µg/mL.

- Pseudomonas aeruginosa : MIC of 8 µg/mL.

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory and Antioxidant Properties

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide exhibits anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can reduce the production of pro-inflammatory mediators. Additionally, antioxidant assays have shown that the compound possesses free radical scavenging abilities, contributing to its protective effects against oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can be attributed to its structural features. The presence of the pyrazole ring and carboxamide group is critical for binding interactions with biological targets. Modifications to the phenyl substituent can enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution at C-5 | Increased anticancer activity |

| Alkyl group variations | Enhanced antimicrobial properties |

| Halogen substitutions | Improved binding affinity to target enzymes |

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activities. For instance:

- Cruzain Inhibition : Derivatives similar to N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide have been identified as inhibitors of cruzipain, a cysteine protease from Trypanosoma cruzi, showing over 50% inhibition in enzyme activity .

- Anticancer Efficacy : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, revealing that modifications could lead to compounds with IC50 values significantly lower than traditional chemotherapeutics .

- Antidiabetic Potential : Other studies indicated that pyrazole derivatives exhibit α-glucosidase and α-amylase inhibition activities, suggesting potential use in managing diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.